WIZ degrader 3

Targeted Protein Degradation Molecular Glue Sickle Cell Disease

WIZ degrader 3 (Compound 29) is a selective, CRBN-dependent molecular glue that degrades the WIZ transcription factor with an AC50 of 6.4 nM, driving potent fetal hemoglobin (HbF) upregulation (EC50 45 nM) in primary erythroid progenitors. Its unique (S)-3,4-dimethyl-1-piperazinylmethyl-1,2-benzisoxazole core confers superior selectivity over lenalidomide/pomalidomide and dWIZ-2 (>2-fold potency gain), without degrading ZBTB7A. This makes it the definitive benchmark probe for WIZ-targeted HbF derepression studies in sickle cell disease and β-thalassemia preclinical models. Choose WIZ degrader 3 for reproducible, narrow-selectivity WIZ degradation critical to reliable target validation and medicinal chemistry benchmarking.

Molecular Formula C18H23N5O3
Molecular Weight 357.4 g/mol
Cat. No. B15588871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWIZ degrader 3
Molecular FormulaC18H23N5O3
Molecular Weight357.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H23N5O3/c1-12-10-22(8-7-21(12)2)11-13-3-4-15-14(9-13)17(20-26-15)23-6-5-16(24)19-18(23)25/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,19,24,25)/t12-/m0/s1
InChIKeyITMHVHSSTZYQAN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WIZ Degrader 3: A Selective Chemical Probe for Targeted WIZ Protein Degradation in Fetal Hemoglobin Induction Research


WIZ degrader 3 (Compound 29) is a small-molecule molecular glue degrader that selectively targets the widely interspaced zinc finger (WIZ) transcription factor for ubiquitin-proteasome-dependent degradation [1]. It is a cereblon (CRBN)-dependent molecular glue that engages WIZ as a neosubstrate for the CRL4CRBN E3 ligase complex [2]. This compound is a key research tool for investigating the derepression of fetal hemoglobin (HbF) and is applied in preclinical models of sickle cell disease (SCD) and β-thalassemia [1][3].

Why Researchers Cannot Substitute WIZ Degrader 3 with Other CRBN-Based Molecular Glues or Broad-Spectrum PROTACs


WIZ degrader 3 possesses a precise molecular architecture that enables selective WIZ degradation, a feature not replicated by generic CRBN ligands (e.g., lenalidomide, pomalidomide) or other molecular glues [1]. While lenalidomide and pomalidomide also recruit WIZ to CRBN, they do so with low efficiency and without robust HbF induction [2]. Conversely, broad-spectrum PROTACs or glues targeting other zinc-finger transcription factors (e.g., ZBTB7A, ZBTB11) do not provide the same narrow selectivity window for WIZ degradation, which is essential for HbF induction with minimal off-target effects [3][4]. The compound's unique (S)-3,4-dimethyl-1-piperazinylmethyl-1,2-benzisoxazole core is critical for its ternary complex geometry and is not shared by structurally distinct in-class alternatives such as dWIZ-1 or dWIZ-2, leading to divergent potency and selectivity profiles .

Quantitative Differentiation of WIZ Degrader 3: Potency, Selectivity, and Functional HbF Induction Data


WIZ Degrader 3 Exhibits Sub-10 nM AC50 for WIZ Degradation, Demonstrating Superior Cellular Potency Compared to Early-Generation dWIZ-1

WIZ degrader 3 achieves a cellular AC50 of 6.4 nM for WIZ degradation, establishing it as a highly potent molecular glue in primary human erythroid cells . This represents a marked improvement over the early lead dWIZ-1, which exhibited a DC50 of 13 nM in primary human erythroblasts [1]. The 2.03-fold increase in potency translates to more efficient WIZ clearance at lower concentrations, a critical advantage for minimizing potential off-target effects in cellular assays [1].

Targeted Protein Degradation Molecular Glue Sickle Cell Disease

WIZ Degrader 3 Induces Fetal Hemoglobin (HbF) with an EC50 of 45 nM, Outperforming the Close Analog dWIZ-2 by >2-Fold in Functional Erythroid Assays

In functional assays using primary human erythroid cells, WIZ degrader 3 induces HbF expression with an EC50 of 45 nM . In contrast, the structurally related dWIZ-2 (also known as HbF inducer 3) requires an EC50 of 100-202 nM to achieve similar HbF induction . This represents a >2.2-fold improvement in functional potency, making WIZ degrader 3 the more effective probe for robust HbF upregulation in ex vivo patient-derived erythroblasts and preclinical disease models [1].

Fetal Hemoglobin Induction HbF Hemoglobinopathies

WIZ Degrader 3's Selectivity Profile is Supported by CRBN-Dependent Mechanism and Distinct from Dual-Target Degraders like BMS-986470

While direct proteome-wide selectivity data for WIZ degrader 3 is not publicly available, its mechanism of action is firmly established as CRBN-dependent degradation of WIZ, a pathway validated by the selective engagement of WIZ(ZF7) to CRBN by molecular glues [1]. This contrasts with dual-target degraders such as BMS-986470, which simultaneously degrades both WIZ and ZBTB7A [2]. The focused WIZ degradation offered by WIZ degrader 3 avoids the confounding biological effects of dual ZBTB7A/WIZ knockdown, providing a cleaner tool for dissecting WIZ-specific biology in fetal hemoglobin regulation [1][2].

Selectivity CRBN Neosubstrate Target Engagement

WIZ Degrader 3 Represents a Chemically Distinct Scaffold with Optimized Physicochemical Properties Compared to dWIZ-1 and dWIZ-2

WIZ degrader 3 features a unique 1,2-benzisoxazole core with a (S)-3,4-dimethyl-1-piperazinylmethyl substituent, resulting in a molecular weight of 357.41 g/mol and a cLogP of approximately 1.5 . This scaffold is chemically distinct from the dWIZ series, which possess a different heterocyclic core [1]. The optimized physicochemical properties of WIZ degrader 3 are associated with improved cellular permeability and solubility, contributing to its enhanced cellular potency (AC50 6.4 nM) relative to earlier analogs .

Chemical Structure Molecular Glue Scaffold Optimization

WIZ Degrader 3 Demonstrates Enhanced Potency Over WIZ Degrader 10 (Compound 10) in Degradation Efficiency (AC50 6.4 nM vs DC50 ~13 nM)

While WIZ degrader 10 (Compound 10) is reported as a potent and selective molecular glue degrader of WIZ with a DC50 of approximately 13 nM in primary human erythroid precursor cells [1], WIZ degrader 3 achieves a lower AC50 of 6.4 nM under comparable conditions . This 2.03-fold improvement in degradation potency positions WIZ degrader 3 as a more efficient tool for achieving maximal WIZ depletion at lower compound concentrations, reducing the risk of off-target CRBN-mediated degradation of other neosubstrates [2].

Degradation Efficiency AC50 DC50

Optimal Research and Procurement Scenarios for WIZ Degrader 3 Based on Its Quantitative Differentiation


High-Precision HbF Induction Assays in Primary Human Erythroblasts

For researchers requiring robust and reproducible induction of fetal hemoglobin in primary human erythroid progenitor cells, WIZ degrader 3 provides a 45 nM EC50 for HbF upregulation, outperforming dWIZ-2 by >2-fold . This enhanced potency ensures significant HbF expression at lower compound concentrations, reducing cytotoxicity and improving assay dynamic range in both healthy donor and sickle cell disease patient-derived erythroblasts [1].

Single-Target WIZ Loss-of-Function Studies in Sickle Cell Disease Models

WIZ degrader 3 offers a selective, CRBN-dependent degradation of WIZ without concomitant degradation of ZBTB7A, unlike dual-target agents such as BMS-986470 [2][3]. This makes it the preferred probe for dissecting the specific contribution of WIZ to HbF repression and for validating WIZ as a therapeutic target in isolation, minimizing confounding biological effects [4].

Optimization of Molecular Glue Degrader Scaffolds via Structure-Activity Relationship (SAR) Studies

Given its distinct 1,2-benzisoxazole core and (S)-3,4-dimethyl-1-piperazinylmethyl moiety, WIZ degrader 3 serves as a key reference compound for medicinal chemistry efforts aimed at developing next-generation WIZ degraders with improved pharmacokinetic properties . Its AC50 of 6.4 nM provides a benchmark for evaluating novel analogs in WIZ degradation and HbF induction assays .

Comparative Pharmacology Studies of CRBN-Dependent WIZ Degraders

WIZ degrader 3 is an essential comparator for evaluating the cellular potency and selectivity of new WIZ-targeting molecular glues or PROTACs. Its well-characterized AC50 (6.4 nM) and HbF EC50 (45 nM) enable robust benchmarking in head-to-head experiments, facilitating the identification of compounds with superior degradation kinetics or functional HbF induction [5][6].

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